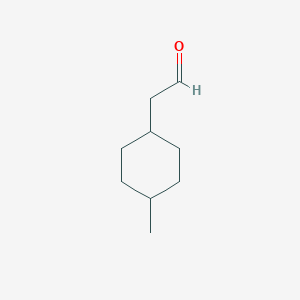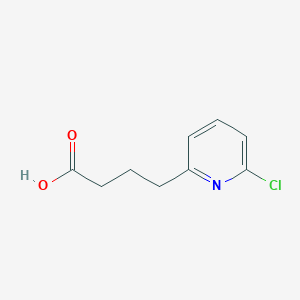
4-(6-Chloropyridin-2-yl)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloropyridin-2-yl)butanoic acid is a chemical compound with the molecular formula C9H10ClNO2. It is characterized by the presence of a chloropyridine ring attached to a butanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-2-yl)butanoic acid typically involves the reaction of 6-chloropyridine with butanoic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 4-(6-Chloropyridin-2-yl)butanoic acid may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Chloropyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 4-(6-Chloropyridin-2-yl)butanoic acid, such as ketones, alcohols, and substituted pyridines .
Applications De Recherche Scientifique
4-(6-Chloropyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 4-(6-Chloropyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Bromopyridin-2-yl)butanoic acid
- 4-(6-Fluoropyridin-2-yl)butanoic acid
- 4-(6-Methylpyridin-2-yl)butanoic acid
Uniqueness
4-(6-Chloropyridin-2-yl)butanoic acid is unique due to the presence of the chlorine atom in the pyridine ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different halogen or alkyl substitutions .
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
4-(6-chloropyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C9H10ClNO2/c10-8-5-1-3-7(11-8)4-2-6-9(12)13/h1,3,5H,2,4,6H2,(H,12,13) |
Clé InChI |
SUFPCLKXHDZUKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Cl)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
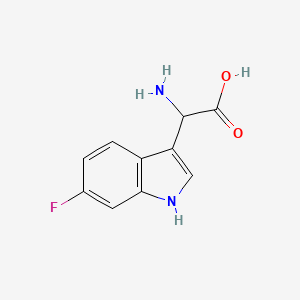

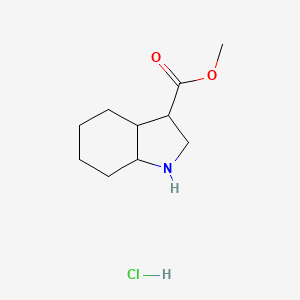

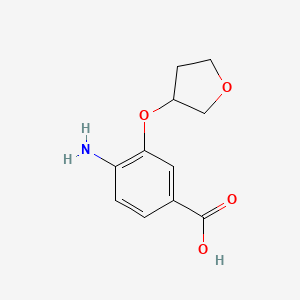
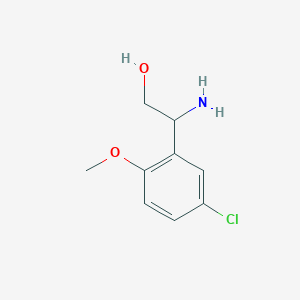
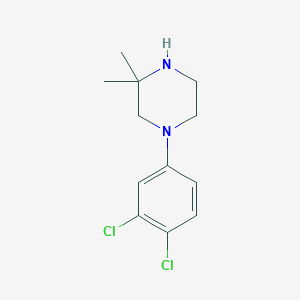

![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)
![[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B13549414.png)
